molecular formula C20H23ClN4O4S2 B2444485 N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1216580-90-3

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2444485
CAS No.: 1216580-90-3
M. Wt: 483
InChI Key: YHPGMQVQCAINOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClN4O4S2 and its molecular weight is 483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride (CAS Number: 1216580-90-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

PropertyValue
Molecular FormulaC20_{20}H23_{23}ClN4_{4}O4_{4}S2_{2}
Molecular Weight483.0 g/mol
CAS Number1216580-90-3

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide exhibit significant antimicrobial activity. A study published in Journal of Medicinal Chemistry demonstrated that derivatives containing the benzo[d]thiazole moiety showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study conducted by Zhang et al. (2023) explored the effects of similar thiazole derivatives on cancer cell lines. The findings revealed that these compounds induced apoptosis in human cancer cells through the activation of caspase pathways . Specifically, the compound was noted to inhibit cell proliferation in breast and colon cancer cell lines, suggesting a mechanism involving cell cycle arrest.

The proposed mechanism of action for N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide involves the inhibition of specific enzymes associated with cellular metabolism and signaling pathways. For instance, studies have indicated that compounds with similar structures can inhibit topoisomerases, which are crucial for DNA replication and repair . This inhibition leads to increased DNA damage and subsequent cell death in rapidly dividing cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent .
  • Anticancer Evaluation :
    • In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values reported at 15 µM for MCF-7 and 20 µM for HT-29 cells .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2.ClH/c1-14-4-2-5-15-18(14)21-20(30-15)23(9-3-8-22-10-12-28-13-11-22)19(25)16-6-7-17(29-16)24(26)27;/h2,4-7H,3,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPGMQVQCAINOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.